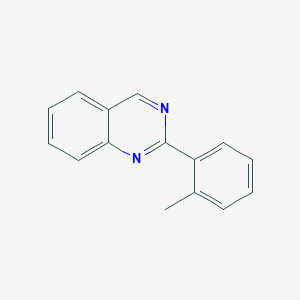
N,N-diethyl-5-methylquinolin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-5-methylquinolin-6-amine: is a chemical compound with the molecular formula C14H18N2 and a molecular weight of 214.31 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of N,N-diethyl-5-methylquinolin-6-amine involves several steps. One common method is the reductive amination of quinoline derivatives. This process typically involves the reaction of a quinoline derivative with diethylamine in the presence of a reducing agent . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N,N-diethyl-5-methylquinolin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N,N-diethyl-5-methylquinolin-6-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, catalysts, and other industrial chemicals
Mechanism of Action
The mechanism of action of N,N-diethyl-5-methylquinolin-6-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
N,N-diethyl-5-methylquinolin-6-amine can be compared with other quinoline derivatives, such as:
N,N-diethylmethylamine: A tertiary amine with similar industrial applications.
Quinoline: The parent compound, known for its wide range of biological activities.
N-methylquinolin-6-amine: Another derivative with potential biological applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H18N2 |
|---|---|
Molecular Weight |
214.31 g/mol |
IUPAC Name |
N,N-diethyl-5-methylquinolin-6-amine |
InChI |
InChI=1S/C14H18N2/c1-4-16(5-2)14-9-8-13-12(11(14)3)7-6-10-15-13/h6-10H,4-5H2,1-3H3 |
InChI Key |
CCJKOBHJDOYPAA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(C2=C(C=C1)N=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


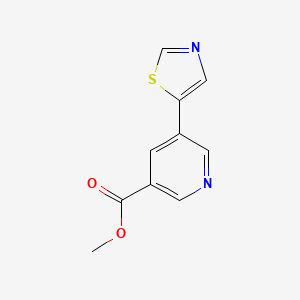
![2-[(3-Methoxyphenyl)methyl]azepane](/img/structure/B11886384.png)
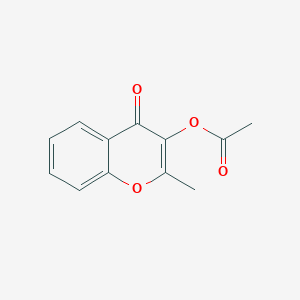

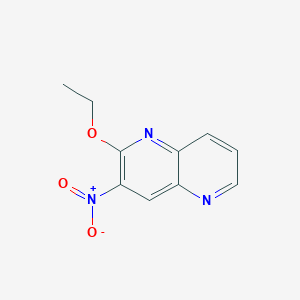
![2-Chloro-7-(chloromethyl)thiazolo[5,4-b]pyridine](/img/structure/B11886401.png)

![[2,2'-Bipyridin]-3-yl acetate](/img/structure/B11886411.png)
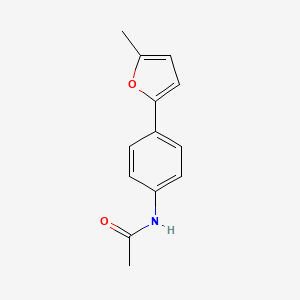
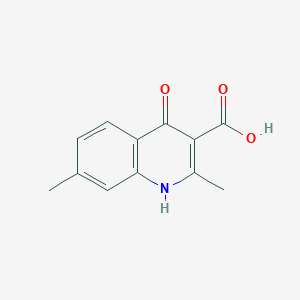
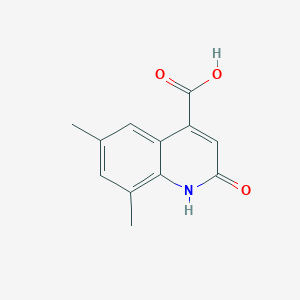
![5-(Chloromethyl)-[1,2,4]triazolo[1,5-C]quinazoline](/img/structure/B11886434.png)
